molecular formula C6H10INO B2505881 3-Iodoazepan-2-one CAS No. 5061-50-7

3-Iodoazepan-2-one

Cat. No.: B2505881
CAS No.: 5061-50-7
M. Wt: 239.056
InChI Key: BCEMFOYMSQZJGU-UHFFFAOYSA-N
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Description

3-Iodoazepan-2-one is a useful research compound. Its molecular formula is C6H10INO and its molecular weight is 239.056. The purity is usually 95%.
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Scientific Research Applications

Antitussive Activity

3-Iodoazepan-2-one derivatives, such as iodo-resiniferatoxin (I-RTX), have been explored for their antitussive (cough suppressing) properties. I-RTX, an ultra-potent antagonist of the transient receptor potential vanilloid-1 (TRPV1), has been found to significantly reduce the number of coughs induced by inhalation of TRPV1 stimulants like capsaicin and citric acid in guinea pigs. This suggests the potential of this compound derivatives in developing new and potent antitussive drugs (Trevisani et al., 2004).

Synthetic Chemistry Applications

This compound serves as a building block in the synthesis of complex organic molecules. Research demonstrates its utility in constructing dibenzo[d,f][1,3]oxazepine skeletons from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization, highlighting its versatility in synthesizing biologically active substances (Murata et al., 2021). Additionally, its involvement in regioselective cyclization reactions for creating potential drugs emphasizes the chemical utility and importance of this compound derivatives in medicinal chemistry research (Perekhoda et al., 2017).

Safety and Hazards

3-Iodoazepan-2-one is harmful if swallowed (H302) and causes skin irritation (H315) and serious eye irritation (H319) .

Properties

IUPAC Name

3-iodoazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMFOYMSQZJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.